molecular formula C16H14O5 B8656342 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid

4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid

Cat. No.: B8656342
M. Wt: 286.28 g/mol
InChI Key: MNLNIOZMKGDDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, featuring methoxycarbonyl and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid typically involves esterification and etherification reactions. One common method is the esterification of 3-hydroxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the etherification of the resulting ester with benzyl chloride under basic conditions, such as using sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The ester and ether groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid is unique due to the presence of both methoxycarbonyl and phenylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

3-methoxycarbonyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H14O5/c1-20-16(19)13-9-12(15(17)18)7-8-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

MNLNIOZMKGDDDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

H2SO4 (0.8 ml, 11.02 mmol) was added dropwise to a solution of 4-[(phenylmethyl)oxy]-1,3-benzenedicarboxylic acid (may be prepared as described in Description 48; 3 g, 11.02 mmol) in methanol (40 ml). The mixture was stirred at room temperature for 3 h before being poured into ice-water (40 ml). The precipitate was collected and added to a saturated NaHCO3 solution. The mixture was filtered to remove the insoluble residue and the pH of the filtrate was adjusted to pH=4.8 by HCl (6 mol/L). The precipitate was collected to afford crude product. The crude product was added to a silica gel column (300 g), and was eluted with dichloromethane/methanol=100:1 (3 L) to afford a mixture of 5-[(methyloxy)carbonyl]-2-[(phenylmethyl)oxy]benzoic acid and the title compound as a white solid. 1 g.
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0.8 mL
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reactant
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3 g
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reactant
Reaction Step One
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40 mL
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ice water
Quantity
40 mL
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reactant
Reaction Step Two
[Compound]
Name
crude product
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0 (± 1) mol
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